2,2-diphenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,2-diphenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C20H15N3O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,2-diphenyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C20H15N3O2S/c24-20(21-19-18(22-25-23-19)16-12-7-13-26-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,21,23,24) |
InChI Key |
VLAOUVXSINBVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NON=C3C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.